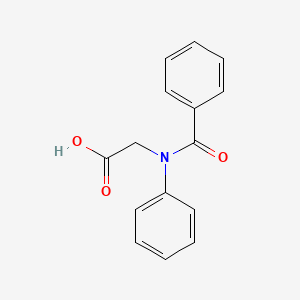

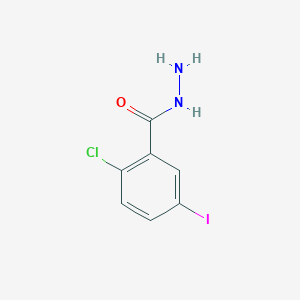

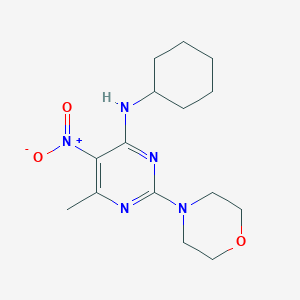

![molecular formula C19H23N7O4 B2417467 1-(3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(3,4,5-三甲氧基苄基)氮杂环丁烷-3-甲酰胺 CAS No. 1448065-24-4](/img/structure/B2417467.png)

1-(3-甲基-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)-N-(3,4,5-三甲氧基苄基)氮杂环丁烷-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their potential in medical applications, particularly in cancer treatment .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and is considered atom-economical . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Molecular Structure Analysis

The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis

The reaction of the compound with various reagents results in the introduction of the corresponding carbon function into its 7-position . This substitution reaction forms the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine .科学研究应用

Synthesis of [1,2,3]Triazolo[4,5-d]Pyrimidines

The compound is used in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidines, which are pharmaceutically active compounds . This process is particularly useful for the preparation of pharmaceutically active compounds .

Biological Evaluation of New Ring Systems

The compound is used in the synthesis and biological evaluation of new ring systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues . These new ring systems have been synthesized through a three-step reaction sequence .

Prediction of Anti-proliferation Effect

The compound is used in studies to predict the anti-proliferation effect of 1,2,3-TPD . This research can help to screen out efficient and novel drugs in the future .

Discovery of Potent USP28 Inhibitors

The compound is used in the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors . Especially, compound 19 potently inhibited USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L), showing selectivity over USP7 and LSD1 (IC50 > 100 μmol/L) .

Design and Synthesis of Novel c-Met Inhibitors

The compound is used in the design and synthesis of some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines as potential c-Met inhibitors . This is based on the structure of two c-Met inhibitors, PF-04217903 and JNJ-38877605 .

Development of New Heterocyclic Systems

The compound is used in the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system . This new system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .

作用机制

Target of Action

The compound, also known as 1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide, has been identified to target Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .

Mode of Action

The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with LSD1 results in significant inhibition of LSD1’s activity . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .

Biochemical Pathways

The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to the inhibition of cancer proliferation and migration

Result of Action

When MGC-803 cells were treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability was also suppressed . This indicates that the compound has a significant inhibitory effect on the growth of certain cancer cells .

未来方向

属性

IUPAC Name |

1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O4/c1-25-17-15(23-24-25)18(22-10-21-17)26-8-12(9-26)19(27)20-7-11-5-13(28-2)16(30-4)14(6-11)29-3/h5-6,10,12H,7-9H2,1-4H3,(H,20,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGFXLDVYSAIFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=C(C(=C4)OC)OC)OC)N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

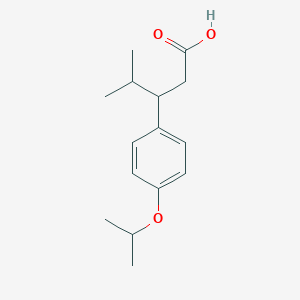

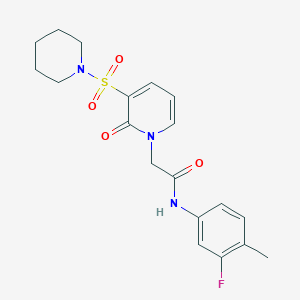

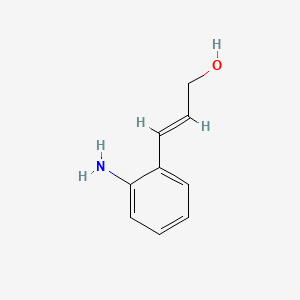

![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2417386.png)

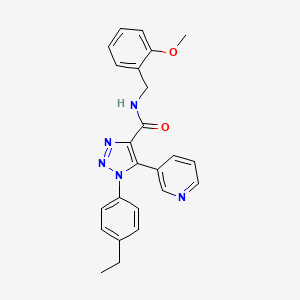

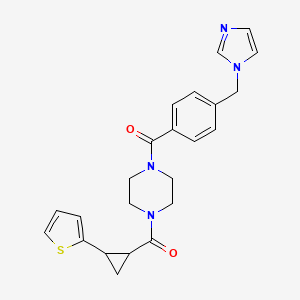

![8-[(2Z)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2417389.png)

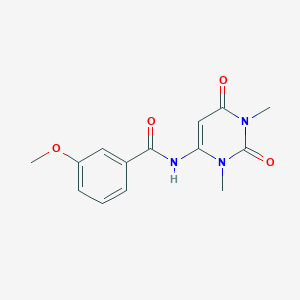

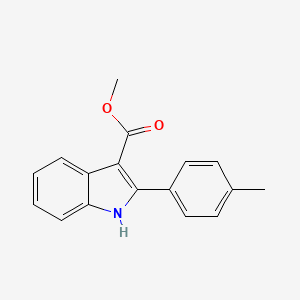

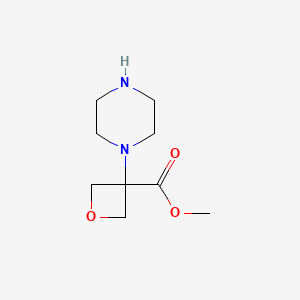

![N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2417391.png)